5-チオシアナトチアゾール-2-アミン

概要

説明

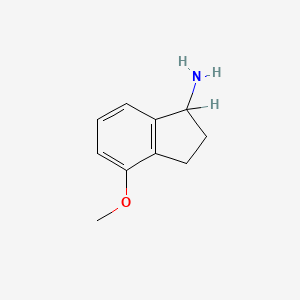

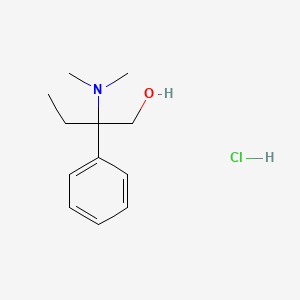

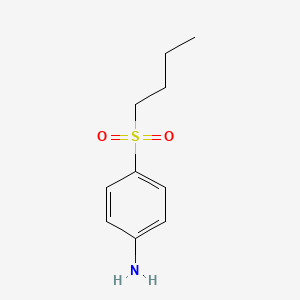

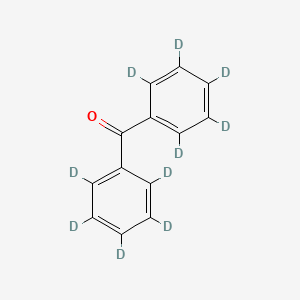

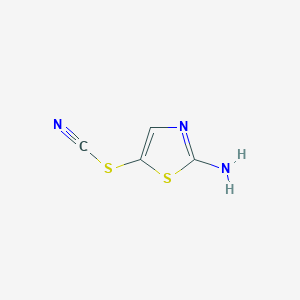

5-Thiocyanatothiazol-2-amine is a chemical compound that belongs to the class of 2-aminothiazoles, which are heterocyclic compounds containing a thiazole ring substituted with an amino group at the second position and a thiocyanato group at the fifth position. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of 4-substituted 5-thiocyano-2-aminothiazoles has been achieved through a selective construction catalyzed by palladium(II) acetate and promoted by iron(III) bromide from vinyl azides and potassium thiocyanate. This method is noted for its high selectivity and mild reaction conditions, making it an attractive approach for obtaining these compounds . Additionally, solvent-controlled synthesis methods have been developed to produce thiocyanated enaminones and 2-aminothiazoles from enaminones, KSCN, and NBS, offering high yield and chemoselectivity .

Molecular Structure Analysis

The molecular structure of related thiocyanato complexes has been characterized by single-crystal X-ray crystallography. For instance, copper(II), nickel(II), and cobalt(II) thiocyanato complexes derived from bis(2-(3,5-dimethyl-1-pyrazolyl)ethyl)amine exhibit five-coordinate geometries involving the N-donors of the ligand and the N atoms of the terminal thiocyanato ligands . Although not directly related to 5-thiocyanatothiazol-2-amine, these studies provide insights into the coordination chemistry of thiocyanato ligands.

Chemical Reactions Analysis

The reactivity of thiocyanato groups in such compounds can be exploited in various chemical reactions. For example, the synthesis of 2-aminobenzothiazoles has been demonstrated through the reaction of electrogenerated thiocyanogen with aromatic amines, highlighting the versatility of thiocyanate as a reactive group in heterocyclic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-thiocyanatothiazol-2-amine are not detailed in the provided papers, the general properties of 2-aminothiazoles can be inferred. These compounds typically exhibit solid-state properties and can form hydrogen bonds due to the presence of amino and thiocyanato groups, which may influence their solubility, melting points, and stability . The antimicrobial activities of related compounds have been explored, suggesting potential applications in the development of new pharmaceuticals .

科学的研究の応用

医薬品化学

5-チオシアナトチアゾール-2-アミン: は、医薬品化学において興味深い化合物であり、薬剤設計で一般的なモチーフであるチアゾールコアを有しています . チアゾール誘導体は、抗菌性、抗真菌性、抗腫瘍性など、多様な生物活性で知られています。この化合物は、新規治療薬の合成における前駆体として役立ちます。

材料科学

材料科学では、5-チオシアナトチアゾール-2-アミンは、ポリマー、触媒、センサーの開発に貢献することができます . その独特の電子特性と光学特性により、有機エレクトロニクスや光起電力での用途に適しています。

環境科学

環境科学におけるこの化合物の可能性は、環境に優しい材料の合成における役割に関連しています。 環境修復のための無毒コーティングや材料の開発に使用できます .

生化学

5-チオシアナトチアゾール-2-アミン: は、特に酵素反応と代謝経路の研究において、生化学研究で役割を果たす可能性があります。 そのチアゾール環は、さまざまな生化学的プロセスに不可欠なビタミンB1(チアミン)と構造的に類似しています .

薬理学

薬理学的に、5-チオシアナトチアゾール-2-アミンは、創薬におけるファーマコフォアとしての有効性について探求することができます。 その構造的特徴は、生物学的標的に相互作用してその活性を調節する可能性があります .

有機化学

この化合物は、複雑な分子を構築するための有機化学で価値があります。 その反応性は、さまざまな有機合成法で活用でき、新しい反応や合成経路につながる可能性があります .

分析化学

分析化学では、5-チオシアナトチアゾール-2-アミンは、他の物質の定量化における試薬または標準として使用できます。 その明確な構造と特性により、正確な測定と校正が可能になります .

農業科学

農業科学における5-チオシアナトチアゾール-2-アミンの適用は、その潜在的な生物活性があるため、殺虫剤または肥料の成分として使用することになる可能性があります。 研究では、作物の収量と害虫に対する防御に対するその影響を調査できます .

Safety and Hazards

特性

IUPAC Name |

(2-amino-1,3-thiazol-5-yl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3S2/c5-2-8-3-1-7-4(6)9-3/h1H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMARXMRTXDPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389342 | |

| Record name | 5-thiocyanatothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23056-10-2 | |

| Record name | 5-thiocyanatothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-amino-1,3-thiazol-5-yl)sulfanyl]formonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。